molecular formula C15H14O4S B13947430 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone CAS No. 7257-94-5

2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone

Cat. No.: B13947430
CAS No.: 7257-94-5
M. Wt: 290.3 g/mol
InChI Key: QDSBRLMOWFYBGK-UHFFFAOYSA-N
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Description

2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable phenyl ethanone derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone is unique due to its specific structural features and the presence of both sulfonyl and phenyl groups.

Properties

IUPAC Name

phenacyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBRLMOWFYBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431110
Record name Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7257-94-5
Record name Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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